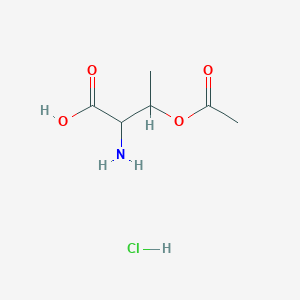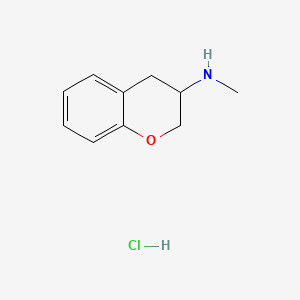
H-DL-Ala-DL-Pro-DL-Leu-DL-Glu-DL-Pro-DL-Val-DL-Tyr-DL-Pro-Gly-DL-Asp-DL-Asn-DL-Ala-DL-xiThr-DL-Pro-DL-Glu-DL-Gln-DL-Met-DL-Ala-DL-Gln-DL-Tyr-DL-Ala-DL-Ala-DL-Asp-DL-Leu-DL-Arg-DL-Arg-DL-Tyr-DL-xiIle-DL-Asn-DL-Met-DL-Leu-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-DL-Alanine-DL-Proline-DL-Leucine-DL-Glutamic acid-DL-Proline-DL-Valine-DL-Tyrosine-DL-Proline-Glycine-DL-Aspartic acid-DL-Asparagine-DL-Alanine-DL-xiThreonine-DL-Proline-DL-Glutamic acid-DL-Glutamine-DL-Methionine-DL-Alanine-DL-Glutamine-DL-Tyrosine-DL-Alanine-DL-Alanine-DL-Aspartic acid-DL-Leucine-DL-Arginine-DL-Arginine-DL-Tyrosine-DL-xiIsoleucine-DL-Asparagine-DL-Methionine-DL-Leucine-DL-xiThreonine-DL-Arginine-DL-Proline-DL-Arginine-DL-Tyrosine-NH2 is a synthetic peptide composed of multiple amino acids. This peptide sequence is designed for specific biochemical and pharmaceutical applications, often used in research to study protein interactions, enzyme functions, and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS) , a common method for creating peptides. The process includes:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like and .
Deprotection: of the amino group after each coupling step using .
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a .
Industrial Production Methods
In an industrial setting, the production of this peptide may involve:
Automated peptide synthesizers: to streamline the SPPS process.
High-performance liquid chromatography (HPLC): for purification.
Lyophilization: to obtain the final peptide product in a stable, dry form.
化学反应分析
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) for reduction reactions.
Substitution reagents: Various amino acid derivatives for substitution reactions.
Major Products
Oxidized peptide: Methionine sulfoxide-containing peptide.
Reduced peptide: Peptide with free thiol groups.
Substituted analogs: Peptides with modified amino acid sequences.
科学研究应用
This peptide has numerous applications in scientific research, including:
Biochemistry: Studying protein-protein interactions and enzyme kinetics.
Cell Biology: Investigating cellular signaling pathways and receptor-ligand interactions.
Medicine: Developing peptide-based therapeutics and diagnostic tools.
Industry: Creating peptide-based materials and biosensors.
作用机制
The mechanism of action of this peptide depends on its specific sequence and target. Generally, it can:
Bind to specific receptors: on cell surfaces, triggering intracellular signaling cascades.
Inhibit or activate enzymes: by mimicking natural substrates or inhibitors.
Interact with other proteins: to modulate their function and stability.
相似化合物的比较
Similar Compounds
H-DL-Alanine-DL-Leucine-Glycine-OH: A shorter peptide with fewer amino acids.
H-DL-Alanine-DL-Proline-DL-Leucine-OH: Another shorter peptide with a similar sequence.
Uniqueness
The uniqueness of H-DL-Alanine-DL-Proline-DL-Leucine-DL-Glutamic acid-DL-Proline-DL-Valine-DL-Tyrosine-DL-Proline-Glycine-DL-Aspartic acid-DL-Asparagine-DL-Alanine-DL-xiThreonine-DL-Proline-DL-Glutamic acid-DL-Glutamine-DL-Methionine-DL-Alanine-DL-Glutamine-DL-Tyrosine-DL-Alanine-DL-Alanine-DL-Aspartic acid-DL-Leucine-DL-Arginine-DL-Arginine-DL-Tyrosine-DL-xiIsoleucine-DL-Asparagine-DL-Methionine-DL-Leucine-DL-xiThreonine-DL-Arginine-DL-Proline-DL-Arginine-DL-Tyrosine-NH2 lies in its specific sequence, which allows it to interact with particular molecular targets and pathways, making it suitable for specialized research and therapeutic applications.
属性
分子式 |
C185H287N53O54S2 |
|---|---|
分子量 |
4182 g/mol |
IUPAC 名称 |
5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[1-[2-[2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C185H287N53O54S2/c1-20-92(10)144(175(286)228-125(84-137(190)248)164(275)215-115(64-75-294-19)159(270)222-121(78-90(6)7)167(278)232-145(98(16)239)176(287)219-116(33-24-68-203-185(198)199)178(289)236-71-27-36-131(236)170(281)216-110(32-23-67-202-184(196)197)154(265)220-118(147(191)258)79-100-39-47-104(241)48-40-100)231-168(279)123(81-102-43-51-106(243)52-44-102)225-155(266)109(31-22-66-201-183(194)195)211-153(264)108(30-21-65-200-182(192)193)212-162(273)119(76-88(2)3)223-166(277)127(86-142(256)257)221-150(261)95(13)205-148(259)94(12)207-160(271)122(80-101-41-49-105(242)50-42-101)224-158(269)111(55-59-134(187)245)210-149(260)96(14)206-152(263)114(63-74-293-18)214-156(267)112(56-60-135(188)246)213-157(268)113(57-61-139(250)251)217-171(282)132-37-29-73-238(132)181(292)146(99(17)240)233-151(262)97(15)208-161(272)124(83-136(189)247)226-165(276)126(85-141(254)255)209-138(249)87-204-169(280)129-34-25-70-235(129)180(291)128(82-103-45-53-107(244)54-46-103)229-174(285)143(91(8)9)230-173(284)133-38-28-72-237(133)179(290)117(58-62-140(252)253)218-163(274)120(77-89(4)5)227-172(283)130-35-26-69-234(130)177(288)93(11)186/h39-54,88-99,108-133,143-146,239-244H,20-38,55-87,186H2,1-19H3,(H2,187,245)(H2,188,246)(H2,189,247)(H2,190,248)(H2,191,258)(H,204,280)(H,205,259)(H,206,263)(H,207,271)(H,208,272)(H,209,249)(H,210,260)(H,211,264)(H,212,273)(H,213,268)(H,214,267)(H,215,275)(H,216,281)(H,217,282)(H,218,274)(H,219,287)(H,220,265)(H,221,261)(H,222,270)(H,223,277)(H,224,269)(H,225,266)(H,226,276)(H,227,283)(H,228,286)(H,229,285)(H,230,284)(H,231,279)(H,232,278)(H,233,262)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H4,192,193,200)(H4,194,195,201)(H4,196,197,202)(H4,198,199,203) |
InChI 键 |
HFDKKNHCYWNNNQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C9CCCN9C(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


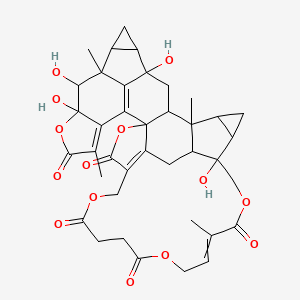
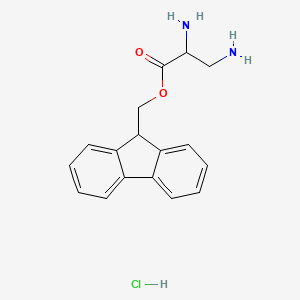
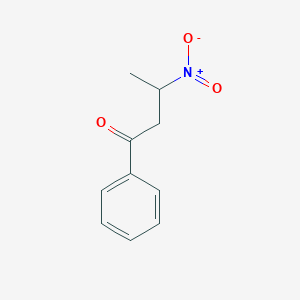
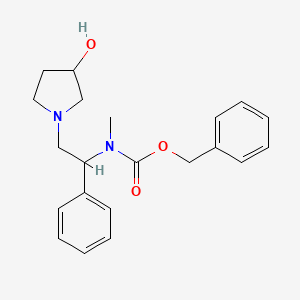
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
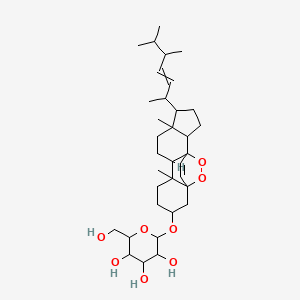
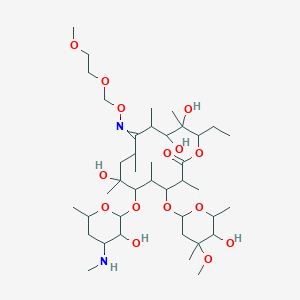
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)


![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)
